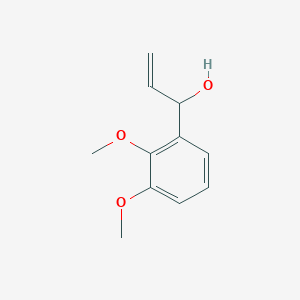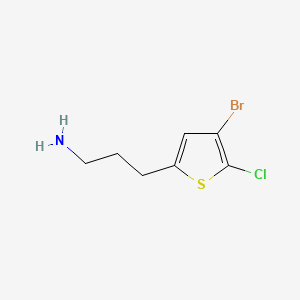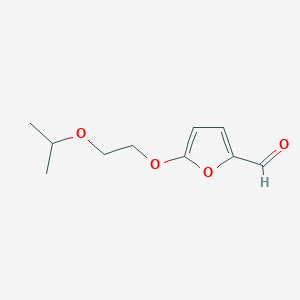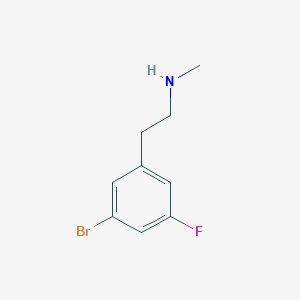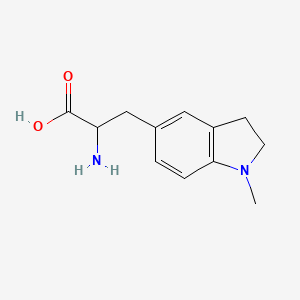
2-Amino-3-(1-methylindolin-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be functionalized to introduce the amino acid side chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Amino-3-(1-methylindolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-Amino-3-(1-methylindolin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-3-(1-methylindolin-5-yl)propanoic acid involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The amino acid side chain can also play a role in its activity by facilitating interactions with specific enzymes or transporters.
相似化合物的比较
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan): An essential amino acid with a similar indole structure.
2-Amino-3-(7-methyl-1H-indol-3-yl)propanoic acid: Another indole derivative with a methyl group at a different position.
2-Amino-3-(naphthalen-1-yl)propanoic acid: A compound with a naphthalene ring instead of an indole ring .
Uniqueness
2-Amino-3-(1-methylindolin-5-yl)propanoic acid is unique due to the specific positioning of the methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets compared to other similar compounds.
属性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
2-amino-3-(1-methyl-2,3-dihydroindol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-14-5-4-9-6-8(2-3-11(9)14)7-10(13)12(15)16/h2-3,6,10H,4-5,7,13H2,1H3,(H,15,16) |
InChI 键 |
WIYGIQMULOKXGE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


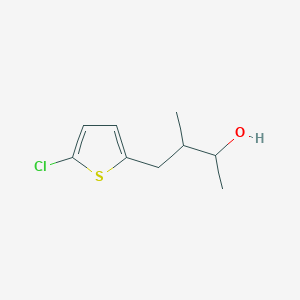
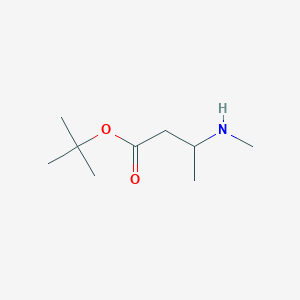

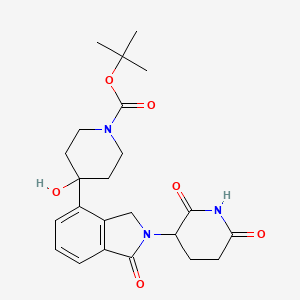
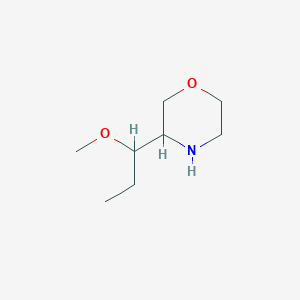
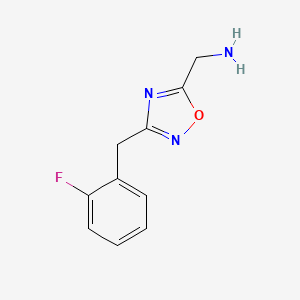
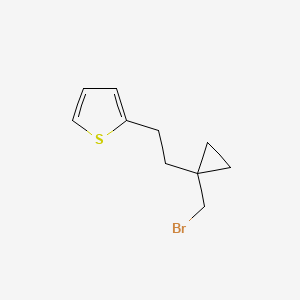

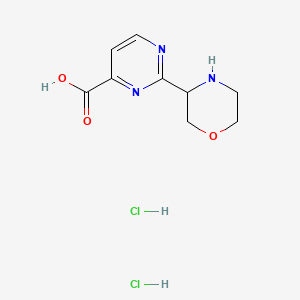
![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
